5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Description
“5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one” is a chemical compound with the CAS Number: 174279-85-7 . It has a molecular weight of 196.19 and its IUPAC name is the same as the common name . The compound is stored at a temperature between 28C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4N4O2S/c7-4-3(9-12)5(11)8-6-10(4)1-2-13-6/h1-2H,7H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.19 . It is stored at a temperature between 28C . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., were not found in the search results.Scientific Research Applications
- Researchers have explored the antibacterial and antitubercular potential of this compound. Its structural features make it an interesting candidate for combating bacterial infections. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- The synthesis of fluorinated derivatives of thiazolo[3,2-a]pyrimidin-7-one has been investigated. These compounds exhibit diverse biological activities and may serve as building blocks for drug development .
- The intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 has been studied. The high selectivity of this reaction is attributed to the conjugation of endocyclic double bonds in the product. Computational calculations support this hypothesis .
Antibacterial and Antitubercular Activities
Fluorinated Thiazolo[3,2-a]pyrimidin-7-ones
Intramolecular Acylation Reactions
properties
IUPAC Name |
5-amino-6-nitroso-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-4-3(9-12)5(11)8-6-10(4)1-2-13-6/h1-2H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPEXXRPAKJLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=O)C(=C(N21)N)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
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